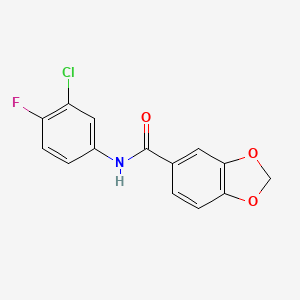

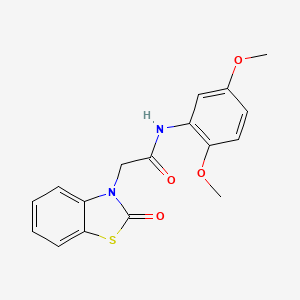

![molecular formula C17H16N2O2 B5542845 N-[4-(dimethylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5542845.png)

N-[4-(dimethylamino)phenyl]-1-benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves crystallization processes that are often facilitated by N–H···O interactions involving amide and carbonyl moiety of the lactone group of adjacent molecules. Supramolecular aggregation is controlled by a combination of π–π interactions and weak C–H···O hydrogen bonding (Kranjc et al., 2012). Moreover, the synthesis of antipyrine-like derivatives highlights the importance of intermolecular interactions in the crystallization process, including N–H⋯O and C–H⋯O hydrogen bonds, and their solid-state structures have been analyzed through Hirshfeld surface analysis (Saeed et al., 2020).

Molecular Structure Analysis

Studies on the molecular structures of related compounds reveal intramolecular hydrogen bonding and the flexibility of the system, which is crucial for interactions with other molecules, such as DNA. This flexibility suggests that certain models for compound interactions with DNA are energetically feasible (Hudson et al., 1987).

Chemical Reactions and Properties

Research into the chemical reactions and properties of related compounds involves understanding their potential biological applications. This includes their inhibitory potential against specific enzymes and the importance of N-H...N hydrogen bond formations in locking molecular conformation and removing conformational flexibility, which is significant for their biological activity (Vasu et al., 2003).

Physical Properties Analysis

The physical properties of compounds like N-[4-(Dimethylamino)phenyl]-1-benzofuran-2-carboxamide are closely related to their synthesis and structural features. For example, the synthesis of benzofurazan derivatization reagents for short chain carboxylic acids in LC/ESI-MS/MS analysis indicates the role of specific functional groups in enhancing solubility and detection sensitivity (Santa et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the molecular structure and interactions. The study of 2-Phenylquinoline-8-carboxamides, for instance, provides insights into the minimal DNA-intercalating antitumor agents, emphasizing the influence of substituents on DNA binding ability and antitumor activity (Atwell et al., 1989).

Scientific Research Applications

Antitumor Activities

A study by Atwell, Baguley, and Denny (1989) explored phenyl-substituted derivatives of a "minimal" DNA-intercalating agent, evaluating their in vivo antitumor activity. The research highlighted the importance of the phenyl ring's coplanarity with the quinoline for effective DNA intercalation, with some derivatives showing significant solid tumor activity, suggesting potential antitumor applications (Atwell, Baguley, & Denny, 1989).

Polymer Synthesis

Lin et al. (1990) synthesized new aromatic polyamides, polyimides, and polyureas containing 1,3,5-triazine rings, showing these polymers' solubility and thermal stability properties. This study provides insight into the structural design of high-performance polymers with potential applications in various industrial sectors (Lin, Yuki, Kunisada, & Kondo, 1990).

Antibacterial and Antifungal Properties

Vasu et al. (2003) reported on two thiophene-3-carboxamide derivatives exhibiting antibacterial and antifungal activities. The structural analysis of these compounds provided insights into their biological activity mechanisms, highlighting the importance of molecular conformation (Vasu, Nirmala, Choudhury, Mohan, Saravanan, & Narasimhamurthy, 2003).

Chemical Synthesis Methodologies

Santa et al. (2009) introduced benzofurazan derivatization reagents for short-chain carboxylic acids, enhancing liquid chromatography/electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) analysis. This development is crucial for the analytical chemistry field, providing a new tool for the sensitive and selective detection of carboxylic acids (Santa, Al-Dirbashi, Yoshikado, Fukushima, & Imai, 2009).

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[4-(dimethylamino)phenyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-19(2)14-9-7-13(8-10-14)18-17(20)16-11-12-5-3-4-6-15(12)21-16/h3-11H,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKYHVCRBGROFMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(dimethylamino)phenyl]-1-benzofuran-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

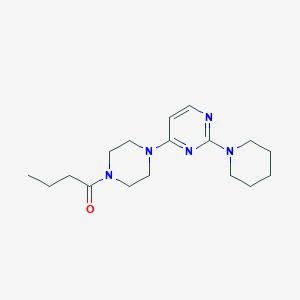

![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5542794.png)

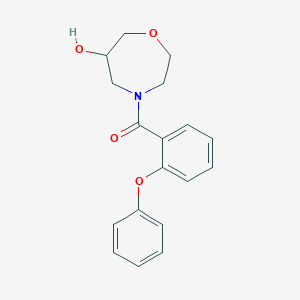

![{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[4-(2-furyl)benzoyl]pyrrolidin-3-yl}methanol](/img/structure/B5542810.png)

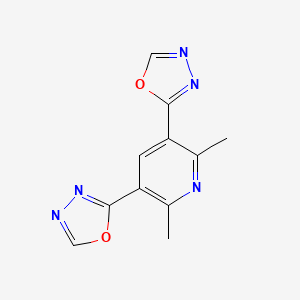

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[(1-methyl-1H-indol-3-yl)thio]acetamide hydrochloride](/img/structure/B5542824.png)

![N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-4-morpholinesulfonamide](/img/structure/B5542828.png)

![N,N,2-trimethyl-6-[4-(4-phenylbutanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5542830.png)

![N-methyl-6-[3-(1-methyl-1H-pyrazol-5-yl)propanoyl]-4-(pyrrolidin-1-ylcarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B5542831.png)

![3-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5542849.png)

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-3-methylbutanamide](/img/structure/B5542857.png)

![(1S*,5R*)-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5542862.png)